molecular formula C14H11BrF2O B8176320 4-Bromo-2-fluoro-1-(2-fluorophenethoxy)benzene

4-Bromo-2-fluoro-1-(2-fluorophenethoxy)benzene

Cat. No.: B8176320
M. Wt: 313.14 g/mol
InChI Key: OKGQFMGWMRZYTJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(2-fluorophenethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a phenethoxy group substituted with a fluorine atom. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(2-fluorophenethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorophenol and 2-fluorobenzyl bromide.

    Etherification Reaction: The key step in the synthesis is the etherification reaction, where 4-bromo-2-fluorophenol reacts with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether bond.

    Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-(2-fluorophenethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can be carried out to remove the halogen atoms, leading to the formation of simpler aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiols.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of dehalogenated aromatic compounds.

Scientific Research Applications

4-Bromo-2-fluoro-1-(2-fluorophenethoxy)benzene has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.

    Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Organic Synthesis: The compound is utilized as a building block in the synthesis of complex organic molecules for various research purposes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-(2-fluorophenethoxy)benzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activities. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The phenethoxy group provides additional interactions with the target site, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroanisole: Similar structure but with a methoxy group instead of a phenethoxy group.

    1-Bromo-2-fluoro-4-methoxybenzene: Similar structure with a methoxy group and different substitution pattern.

    4-Bromo-1-fluoro-2-nitrobenzene: Contains a nitro group instead of a phenethoxy group.

Uniqueness

4-Bromo-2-fluoro-1-(2-fluorophenethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with a phenethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science. The compound’s ability to undergo various chemical reactions also enhances its versatility as a synthetic intermediate.

Properties

IUPAC Name

4-bromo-2-fluoro-1-[2-(2-fluorophenyl)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2O/c15-11-5-6-14(13(17)9-11)18-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGQFMGWMRZYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCOC2=C(C=C(C=C2)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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